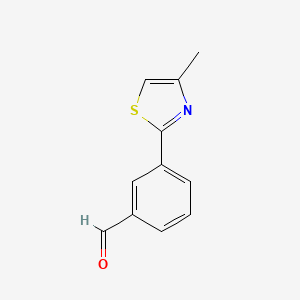

3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

Description

Academic Significance of Thiazole-Substituted Benzaldehyde (B42025) Derivatives in Organic Synthesis

Thiazole-substituted benzaldehyde derivatives are valuable intermediates in organic synthesis, primarily because they combine a biologically relevant heterocyclic scaffold with a highly versatile functional group. researchgate.netatu.edu.tr The thiazole (B1198619) ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active agents. bepls.combohrium.com The aldehyde group, in turn, serves as a gateway for a multitude of chemical transformations, allowing chemists to build more complex molecular architectures.

The synthetic utility of these compounds stems from the reactivity of the aldehyde group, which can readily participate in a variety of fundamental organic reactions. These reactions enable the elongation of carbon chains, the formation of new rings, and the introduction of diverse functional groups. For researchers in drug discovery, these derivatives serve as crucial building blocks for creating libraries of novel compounds to be tested for biological activity. researchgate.net For example, the condensation of a thiazole-benzaldehyde with a compound containing an active methylene (B1212753) group is a common strategy for synthesizing larger, conjugated systems. nih.gov

The table below summarizes some of the key synthetic transformations involving the aldehyde group of thiazole-substituted benzaldehydes.

| Reaction Type | Reagents/Conditions | Resulting Structure | Significance |

| Condensation | Active methylene compounds (e.g., malonates, thiazolidinones), base catalyst | Chalcones, Knoevenagel products, etc. | Formation of new carbon-carbon bonds; synthesis of conjugated systems and new heterocycles. mdpi.comfarmaciajournal.com |

| Reductive Amination | Amine (R-NH2), reducing agent (e.g., NaBH3CN) | Substituted benzylamines | Introduction of nitrogen-containing functional groups. |

| Oxidation | Oxidizing agent (e.g., KMnO4, Ag2O) | Benzoic acid derivatives | Conversion of the aldehyde to a carboxylic acid for further functionalization (e.g., amide or ester formation). |

| Reduction | Reducing agent (e.g., NaBH4) | Benzyl alcohol derivatives | Conversion of the aldehyde to a primary alcohol. |

| Wittig Reaction | Phosphonium ylide | Substituted styrenes | Formation of a carbon-carbon double bond, replacing the carbonyl C=O. |

These reactions demonstrate the role of thiazole-substituted benzaldehydes as versatile platforms for accessing a wide range of more complex molecular structures for further investigation.

Overview of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde within Heterocyclic Chemistry Research

While the broader class of thiazole-substituted benzaldehydes is of clear importance, specific research focusing exclusively on the this compound isomer is not extensively documented in publicly available literature. Much of the available research tends to focus on the para (4-substituted) isomer. uni.lu However, the significance of the 3-isomer within systematic heterocyclic chemistry research is profound.

In medicinal and materials chemistry, the precise spatial arrangement of functional groups (isomerism) is critical to a molecule's function. Researchers often synthesize and study a complete set of positional isomers (ortho, meta, and para) to conduct structure-activity relationship (SAR) studies. researchgate.netbohrium.com The this compound molecule is an essential component of this systematic approach. By comparing its chemical reactivity and biological properties to its ortho (2-) and para (4-) counterparts, scientists can determine how the positioning of the thiazole group relative to the aldehyde influences factors like receptor binding, solubility, and metabolic stability.

The electronic nature of the thiazole ring influences the reactivity of the aldehyde group differently depending on its position. The meta-positioning in this compound results in a distinct electronic and steric profile compared to the other isomers, which can lead to unique reactivity patterns and biological activities. Therefore, its synthesis and study are crucial for a comprehensive understanding of this chemical class and for the rational design of new functional molecules.

Below are the fundamental chemical identity details for this compound.

| Property | Data |

| Compound Name | This compound |

| Molecular Formula | C11H9NOS |

| Molecular Weight | 203.26 g/mol |

| Canonical SMILES | CC1=CSC(=N1)C2=CC=CC(=C2)C=O |

| InChI Key | Inferred: GMDMWTDMYWNLMI-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methyl-1,3-thiazol-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-7-14-11(12-8)10-4-2-3-9(5-10)6-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLGEJZKQNINNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Methyl 1,3 Thiazol 2 Yl Benzaldehyde

Established Synthetic Pathways

Traditional methods for constructing the 2-arylthiazole scaffold are robust and widely documented. These pathways typically involve transition metal-catalyzed cross-couplings, the introduction of the aldehyde function onto a pre-formed aryl-thiazole, or the construction of the thiazole (B1198619) ring itself from appropriate precursors.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for linking aromatic rings. nih.gov This palladium-catalyzed cross-coupling is highly effective for synthesizing 2-arylthiazoles. The synthesis of 3-(4-methyl-1,3-thiazol-2-yl)benzaldehyde via this method can be approached in two primary ways:

Route A: Coupling of 2-halo-4-methylthiazole with 3-formylphenylboronic acid.

Route B: Coupling of 4-methyl-2-(tributylstannyl)thiazole (B1591622) or a thiazole boronic acid derivative with 3-bromobenzaldehyde.

In these reactions, a palladium catalyst, typically Pd(PPh₃)₄ or Pd(OAc)₂, is used in the presence of a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. researchgate.netmdpi.com The choice of solvent, ligand, and base can significantly influence reaction yield and efficiency. researchgate.net The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, including the aldehyde group crucial for the target molecule. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| 2-Bromo-4-methylthiazole | 3-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 °C | Good to Excellent |

Note: This table represents typical, generalized conditions for Suzuki-Miyaura reactions and may require optimization for the specific synthesis of this compound.

An alternative strategy involves introducing the formyl (-CHO) group onto a pre-existing 2-aryl-4-methylthiazole precursor, such as 4-methyl-2-(m-tolyl)thiazole. Several classical formylation methods can be employed. wikipedia.org

Vilsmeier-Haack Reaction: This method uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to formylate activated aromatic rings. wikipedia.orgresearchgate.net The reaction proceeds through the electrophilic Vilsmeier reagent, which attacks the aromatic ring.

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under pressure, typically with a catalyst system like aluminum chloride/copper(I) chloride. wikipedia.org

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (urotropine) as the formylating agent for activated aromatic compounds like phenols, followed by acid hydrolysis. wikipedia.orggoogle.com

The choice of method depends on the substituents already present on the aromatic ring, as these reactions often require specific activating groups for high efficiency. researchgate.net

The construction of the thiazole ring itself is a fundamental approach, most famously achieved through the Hantzsch thiazole synthesis. numberanalytics.com This method involves the cyclocondensation of an α-haloketone with a thioamide. researchgate.net To synthesize this compound, the key starting materials would be:

Thioamide: 3-Formylthiobenzamide

α-Haloketone: Chloroacetone or bromoacetone (B165879)

The reaction is typically carried out by refluxing the components in a solvent like ethanol (B145695). This pathway builds the desired substituted thiazole ring in a single, efficient step. Variations of this condensation approach, such as the Cook-Heilbron synthesis, can also be used to generate substituted thiazoles from α-aminonitriles. numberanalytics.compharmaguideline.com

Advanced and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing greener, more efficient, and faster methods. These approaches often involve alternative energy sources and sophisticated catalytic systems to minimize waste and improve reaction performance. bepls.comresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net For the synthesis of thiazole derivatives, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. nih.govresearchgate.net

This technology can be applied to several of the established pathways:

Microwave-Assisted Hantzsch Synthesis: The condensation of α-haloketones and thioamides is significantly accelerated under microwave conditions, often providing the thiazole product in minutes with improved yields compared to conventional refluxing. nih.govresearchgate.net

Microwave-Assisted Suzuki Coupling: Cross-coupling reactions can also benefit from microwave heating, which can improve reaction kinetics and allow for lower catalyst loadings. researchgate.net

The efficiency of microwave synthesis makes it an attractive option for rapid library synthesis and process optimization. nih.govrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | 8-12 hours | 45-65% | Reflux in ethanol |

Note: Data represents generalized findings from studies on thiazole synthesis and illustrates the typical improvements observed with microwave assistance. researchgate.net

The development of novel catalysts is central to creating more sustainable and efficient synthetic routes. numberanalytics.comtandfonline.com

Pd-based Catalysts: While palladium is the standard for Suzuki couplings, research continues to develop more active and stable catalyst systems. This includes the use of specific phosphine (B1218219) ligands (e.g., Xantphos) that can improve catalyst performance and broaden the substrate scope, even for challenging couplings. nih.gov Ligand-free palladium systems, such as those using Pd(OAc)₂, have also been developed for direct C-H arylation of thiazoles, offering a more atom-economical approach. thieme-connect.comresearchgate.net

Heterogeneous Catalysts: To improve sustainability, heterogeneous catalysts that can be easily recovered and reused are highly desirable. Examples include copper nanoparticles supported on carbon (Cu-NP/C) for condensation reactions or silica-supported catalysts. bepls.comtandfonline.com These solid-phase catalysts simplify product purification and reduce metal waste in effluents. nih.gov

Natural Catalysts (Biocatalysts): Green chemistry principles encourage the use of environmentally benign catalysts derived from natural sources. nih.gov Chitosan, a biopolymer derived from chitin, has been employed as a heterogeneous and biodegradable basic catalyst in the synthesis of various heterocyclic compounds, including thiazoles. nih.gov Enzymes, such as trypsin, have also been reported to catalyze certain steps in thiazole synthesis. tandfonline.com

These advanced catalytic systems represent a move towards more economical and environmentally friendly production methods for complex molecules like this compound. researchgate.net

Integration of Green Chemistry Principles in Compound Preparation

The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.combepls.com These principles encourage the use of environmentally benign solvents, catalysts, and energy sources to create more sustainable synthetic routes. mdpi.com Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and the use of recyclable catalysts are being explored to improve the ecological footprint of thiazole derivative production. bepls.com

Several green strategies are applicable to the preparation of this compound. One-pot, multi-component reactions are particularly advantageous as they reduce the number of steps, minimize waste, and often lead to higher yields in shorter reaction times. bepls.com The use of eco-friendly and reusable catalysts, such as the sterically hindered organic base 1,4-diazabicyclo[2.2.2]octane (DABCO), offers a safer and more efficient alternative to traditional catalysts. bepls.comresearchgate.net Furthermore, solvent-free reaction conditions or the use of green solvents like water or bio-based solvents such as gluconic acid aqueous solution significantly reduce the reliance on volatile and hazardous organic solvents. researchgate.netacgpubs.org Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient method, often resulting in dramatically reduced reaction times and improved yields for the synthesis of thiazole derivatives. bepls.comresearchgate.net

Table 1: Comparison of Green Synthesis Methodologies

| Methodology | Key Principle | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Alternative energy source | Rapid heating, shorter reaction times, higher yields, improved purity. bepls.comresearchgate.net |

| Ultrasonic Irradiation | Acoustic cavitation | Enhanced reaction rates, improved yields, milder conditions. bepls.comnih.gov |

| Solvent-Free Reactions | Elimination of solvent | Reduced waste, lower environmental impact, simplified work-up. researchgate.net |

| Use of Green Solvents | Replacement of hazardous solvents | Use of water, ionic liquids, or bio-solvents; improved safety and biodegradability. acgpubs.org |

| Reusable Catalysts | Catalyst recycling | Reduced cost, minimized catalyst waste, sustainable processing. bepls.com |

| Multi-Component Reactions | Process intensification | Fewer synthetic steps, reduced waste, improved atom economy. bepls.com |

Chemical Reactivity and Transformation Mechanisms of 3 4 Methyl 1,3 Thiazol 2 Yl Benzaldehyde

Reactivity Profile of the 1,3-Thiazole Heterocycle

Influence of the 4-Methyl Substituent on Thiazole (B1198619) Ring Reactivity

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its reactivity is significantly modulated by the substituents attached to it. In the case of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde, the methyl group at the 4-position (C4) plays a crucial role in directing the ring's chemical behavior, particularly concerning electrophilic and nucleophilic attacks.

Theoretical studies based on ab initio and DFT methods have shown that the substitution of a methyl group on the thiazole ring affects the electronic parameters due to charge disturbance. asianpubs.orgresearchgate.net The methyl group is an electron-donating group (+I effect), which increases the electron density of the thiazole ring system. nih.govscience.gov This heightened electron density, in turn, influences the sites of reactivity. Computational analysis of 4-methylthiazole (B1212942) reveals that the carbon at the 5-position (C5) bears the maximum negative charge (-0.433), making it the most favorable site for electrophilic substitution. asianpubs.org Conversely, the C2 and C4 positions are predicted to be the most preferential sites for nucleophilic attack. asianpubs.org

This theoretical prediction is borne out in experimental observations. The C5-H bond of thiazole derivatives is susceptible to direct C-H bond arylation. chemrxiv.org The presence of the electron-donating methyl group at C4 further activates the C5 position, making it more susceptible to attack by electrophiles. chemrxiv.org For instance, 4-methylthiazole reacts with sodamide to yield 2-amino-4-methylthiazole, indicating reactivity at the C2 position towards strong nucleophiles. ias.ac.in However, for electrophilic reagents like nitrating or sulfonating agents, the substitution occurs preferentially at the C5 position. ias.ac.in The general principle holds that electron-donating groups increase the rate of electrophilic substitution. ias.ac.in

| Position on Thiazole Ring | Electronic Effect of 4-Methyl Group | Predicted Reactivity | Experimental Observation |

|---|---|---|---|

| C2 | Electron density influenced by both N and S heteroatoms | Preferential site for nucleophilic attack asianpubs.org | Reacts with strong nucleophiles like sodamide ias.ac.in |

| C4 | Site of methyl substitution | Preferential site for nucleophilic attack asianpubs.org | Influences overall ring electronics |

| C5 | Increased electron density due to +I effect of methyl group | Preferential site for electrophilic attack asianpubs.org | Undergoes nitration, sulfonation, and direct arylation chemrxiv.orgias.ac.in |

Complex Reaction Mechanisms Involving Multiple Functional Groups

The dual functionality of this compound, possessing both an electrophilic aldehyde center and a nucleophilic/activated thiazole ring, allows it to participate in complex reaction cascades. These reactions can lead to the construction of intricate molecular frameworks, including fused heterocyclic systems and structurally diverse scaffolds, through cyclization and multi-component pathways.

The benzaldehyde (B42025) moiety is a versatile functional group for initiating cyclization reactions to form fused heterocyclic systems. In the context of this compound, the aldehyde can react with a variety of binucleophilic reagents, leading to subsequent intramolecular cyclization that can involve the thiazole ring or the ortho position of the benzene (B151609) ring.

One common strategy involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group and a nucleophilic group. For example, a reaction with a 2-aminothiophene-3-carboxamide (B79593) (a product of the Gewald reaction) can lead to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones. researchgate.net The mechanism typically begins with the formation of a Schiff base between the aldehyde and the amino group, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the fused pyrimidine (B1678525) ring. researchgate.net

Another pathway involves visible-light-induced intramolecular dehydrogenative cyclization. For o-aryl benzaldehydes, this type of reaction can afford fluorenones. acs.org While the substrate is a m-substituted benzaldehyde, analogous intramolecular C-H activation and cyclization strategies could potentially be employed to create novel fused systems, possibly involving activation of the C-H bond ortho to the thiazole substituent on the benzaldehyde ring.

The synthesis of thiazole-fused tricyclic quinazolinones has been achieved by reacting benzothiazole (B30560) analogues of anthranilic methyl esters, demonstrating a pathway to complex fused systems. derpharmachemica.com By analogy, this compound could be a precursor in reactions designed to build additional rings fused to the benzothiazole core.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. The aldehyde functionality makes this compound an ideal candidate for several well-known MCRs, enabling the rapid generation of diverse chemical scaffolds.

Biginelli Reaction: This acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) is a classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govwikipedia.orgtaylorandfrancis.com Using this compound as the aldehyde component would produce DHPMs bearing the 3-(4-methylthiazol-2-yl)phenyl substituent. The reaction mechanism is believed to proceed through an initial condensation of the aldehyde and urea to form an iminium intermediate. organic-chemistry.org This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final product. wikipedia.orgorganic-chemistry.org

Gewald Reaction: The Gewald reaction is a multicomponent condensation that typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur to produce highly substituted 2-aminothiophenes. nih.govnih.govwikipedia.org As an aromatic aldehyde, this compound can participate in variations of this reaction. The mechanism starts with a Knoevenagel condensation between the aldehyde and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.org This pathway provides access to thiophene derivatives decorated with the 3-(4-methylthiazol-2-yl)phenyl moiety.

These MCRs highlight the utility of this compound as a versatile building block for creating libraries of complex molecules with potential applications in medicinal chemistry and materials science.

| Reaction Name | Other Reactants | Resulting Scaffold | Key Mechanistic Step |

|---|---|---|---|

| Biginelli Reaction | β-ketoester, Urea/Thiourea | Dihydropyrimidinone/thione | Formation of an acyliminium ion intermediate followed by cyclocondensation wikipedia.orgorganic-chemistry.org |

| Gewald Reaction | α-Cyanoester, Elemental Sulfur, Base | 2-Aminothiophene | Knoevenagel condensation followed by sulfur addition and cyclization wikipedia.org |

Derivatization Strategies and Analog Synthesis Based on 3 4 Methyl 1,3 Thiazol 2 Yl Benzaldehyde

Functionalization of the Aldehyde Group for Novel Conjugates

The aldehyde functional group is highly reactive and serves as a primary site for derivatization to create novel conjugates. A variety of chemical transformations can be employed to modify this group, thereby attaching other molecular entities.

One of the most common strategies is the formation of Schiff bases (imines) through condensation reactions with primary amines. This reaction is typically straightforward and provides a modular approach to introduce diverse functionalities. For example, reacting 3-(4-methyl-1,3-thiazol-2-yl)benzaldehyde with various aminothiazoles or other heterocyclic amines can generate complex molecules with extended π-systems. nih.govmdpi.com

Another key transformation is the Wittig reaction or its Horner-Wadsworth-Emmons variant, which converts the aldehyde into an alkene. nih.gov This allows for the introduction of vinyl linkages, which can be used to connect the core structure to other aromatic or heterocyclic rings, forming stilbene-like analogues. nih.gov For instance, reaction with phosphonates derived from other heterocyclic methyl groups can yield vinyl-bridged systems. nih.gov

Reductive amination is another powerful technique, where the initial imine formed with a primary or secondary amine is subsequently reduced, often in a one-pot reaction using reducing agents like sodium borohydride, to yield a stable secondary or tertiary amine linkage. This method provides a robust connection point for attaching linkers or other functional molecules.

The aldehyde can also be oxidized to a carboxylic acid. This carboxylic acid derivative is a versatile intermediate that can be converted into esters, amides, or acid chlorides, opening up a vast range of possibilities for creating conjugates with alcohols, amines, and other nucleophiles.

Below is a table summarizing key functionalization strategies for the aldehyde group.

| Reaction Type | Reagent(s) | Functional Group Formed | Potential Application |

| Schiff Base Formation | Primary Amines (R-NH₂) | Imine (-CH=N-R) | Synthesis of bioactive molecules, ligands |

| Wittig Reaction | Phosphonium Ylides (Ph₃P=CHR) | Alkene (-CH=CHR) | Creation of stilbene (B7821643) analogues, extended π-systems |

| Reductive Amination | Amines (R₂NH), Reducing Agent | Amine (-CH₂-NR₂) | Stable linkage to biomolecules or linkers |

| Oxidation | Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acid (-COOH) | Formation of amide or ester conjugates |

| Condensation | Active Methylene (B1212753) Compounds | α,β-Unsaturated Carbonyl | Precursor for further heterocyclization |

Strategic Modifications and Functionalization of the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle, and its reactivity allows for several strategic modifications. nih.gov Due to the electronic properties of the ring, electrophilic substitution reactions are a primary pathway for functionalization. The position of substitution is directed by the existing groups on the ring. For the 2-aryl-4-methylthiazole core, the C5 position is the most likely site for electrophilic attack. fabad.org.tr

Potential modifications include:

Halogenation: Bromination or chlorination at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 5-halo-thiazole is a key intermediate for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Nitration and Sulfonation: While requiring harsh conditions that might affect other parts of the molecule, nitration or sulfonation could introduce nitro or sulfonic acid groups at the C5 position, which can be further converted into other functional groups.

Functionalization of the Methyl Group: The 4-methyl group can also be a site for modification. Radical bromination could convert the methyl group to a bromomethyl group (-CH₂Br), which is a versatile electrophile for nucleophilic substitution, allowing the attachment of various moieties.

The thiazole ring itself is a critical pharmacophore in many biologically active compounds, and modifying its substitution pattern can significantly influence the properties of the final molecule. nih.govfabad.org.trresearchgate.net

Design and Synthesis of Linker-Connected Analogues

Connecting two or more this compound units or linking the core to another pharmacophore via a flexible or rigid linker is a common strategy in drug design to explore bivalent interactions or to optimize pharmacokinetic properties.

The synthesis of such analogues typically involves bifunctional reagents. For example, a dialdehyde (B1249045) can be reacted with two equivalents of an amino-functionalized thiazole, or conversely, the this compound can be reacted with a diamine linker.

A common approach involves:

Preparation of a functionalized core: The aldehyde group of the parent compound is converted to a group suitable for coupling, such as an amine (via reductive amination) or a carboxylic acid (via oxidation).

Coupling with a bifunctional linker: The functionalized core is then reacted with a linker molecule containing complementary reactive groups. For example, an amino-functionalized core can be reacted with a diacyl chloride or a diisocyanate linker to form a bis-amide or bis-urea conjugate.

Linkers can vary in length, flexibility, and chemical nature (e.g., alkyl chains, polyethylene (B3416737) glycol, or rigid aromatic spacers) to precisely control the distance and orientation between the connected units. researchgate.netnih.gov For example, reacting hexamethylenediamine (B150038) with a derivative of the title compound could produce a flexible, alkyl-linked bis-thiazole structure. nih.gov

Construction of Polyheterocyclic Systems Incorporating the Thiazole-Benzaldehyde Core

The this compound scaffold is an excellent precursor for building more complex polyheterocyclic systems, where the benzaldehyde (B42025) portion is transformed into a new heterocyclic ring fused or linked to the existing structure.

The 1,3,4-thiadiazole (B1197879) ring is a common moiety in medicinal chemistry. mdpi.comfrontiersin.org A widely used method to synthesize this ring involves the cyclization of thiosemicarbazones. This strategy can be directly applied to this compound.

The synthetic sequence is as follows:

Thiosemicarbazone Formation: The aldehyde is condensed with thiosemicarbazide (B42300) in an acidic medium (e.g., acetic acid) to yield the corresponding this compound thiosemicarbazone.

Oxidative Cyclization: The resulting thiosemicarbazone is then subjected to oxidative cyclization. Various reagents can be used for this step, such as ferric chloride (FeCl₃) or phosphorus oxychloride (POCl₃), to yield the 2-amino-5-aryl-1,3,4-thiadiazole derivative. mdpi.com

This approach results in a molecule where the 3-(4-methyl-1,3-thiazol-2-yl)phenyl group is attached to the C5 position of a 2-amino-1,3,4-thiadiazole (B1665364) ring.

| Step | Reactants | Key Intermediate/Product | Reference Reaction Type |

| 1 | This compound, Thiosemicarbazide | Thiosemicarbazone derivative | Condensation |

| 2 | Thiosemicarbazone intermediate, Oxidizing agent (e.g., FeCl₃) | 5-[3-(4-Methyl-1,3-thiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine | Oxidative Cyclization mdpi.com |

Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms. A standard synthetic route to pyrazoles is the reaction of an α,β-unsaturated ketone (chalcone) with hydrazine (B178648). nih.govdntb.gov.ua

The synthesis starting from this compound involves:

Claisen-Schmidt Condensation: The aldehyde is reacted with an acetophenone (B1666503) derivative (or another enolizable ketone) under basic conditions (e.g., NaOH or KOH) to form an α,β-unsaturated ketone, which is a chalcone (B49325) analogue.

Cyclization with Hydrazine: The chalcone intermediate is then refluxed with hydrazine hydrate (B1144303) (H₂N-NH₂) or a substituted hydrazine (e.g., phenylhydrazine) in a solvent like ethanol (B145695) or acetic acid. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the pyrazole (B372694) ring.

This sequence yields a product where the 3-(4-methyl-1,3-thiazol-2-yl)phenyl group and the group from the acetophenone are substituents on the newly formed pyrazole ring. nih.gov

| Step | Reactants | Key Intermediate/Product | Reference Reaction Type |

| 1 | This compound, Acetophenone, Base | Chalcone intermediate | Claisen-Schmidt Condensation |

| 2 | Chalcone intermediate, Hydrazine hydrate | Pyrazole derivative | Knorr Pyrazole Synthesis nih.govdntb.gov.ua |

Pyridine (B92270), a six-membered aromatic heterocycle, can also be constructed from the title aldehyde. One of the most versatile methods is the Krohnke pyridine synthesis or similar multicomponent reactions involving chalcone intermediates. nih.govnih.gov

A common pathway is:

Chalcone Formation: As with the pyrazole synthesis, the first step is the formation of a chalcone intermediate via a Claisen-Schmidt condensation.

Pyridine Ring Formation: The α,β-unsaturated ketone (chalcone) is then reacted with a compound containing an active methylene group, such as malononitrile, in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate. This multicomponent reaction, often heated in a solvent like acetic acid, leads to the formation of a substituted cyanopyridine. nih.govnih.govdntb.gov.ua

This synthesis results in a highly substituted pyridine ring attached to the thiazole-phenyl core, offering significant opportunities for further diversification.

| Step | Reactants | Key Intermediate/Product | Reference Reaction Type |

| 1 | This compound, Acetophenone, Base | Chalcone intermediate | Claisen-Schmidt Condensation |

| 2 | Chalcone intermediate, Malononitrile, Ammonium acetate | Substituted 2-amino-3-cyanopyridine (B104079) derivative | Multicomponent Cyclocondensation nih.govnih.gov |

Other Fused or Bridged Heterocyclic Systems (e.g., Thiazolidinones, Benzothiazoles)

The aldehyde functional group in this compound serves as a versatile anchor for the construction of various fused and bridged heterocyclic systems. This section explores the derivatization strategies employed to synthesize complex molecules, particularly focusing on the formation of thiazolidinone and benzothiazole (B30560) rings, which are significant scaffolds in medicinal chemistry.

Thiazolidinone Derivatives

Thiazolidin-4-ones are a prominent class of five-membered heterocyclic compounds. Their synthesis often involves the cyclocondensation of an aldehyde, an amine, and a mercapto-acid. For this compound, this typically proceeds via a two-step, one-pot reaction. First, the aldehyde reacts with a primary amine to form an intermediate Schiff base (imine). Subsequently, the addition of thioglycolic acid (mercaptoacetic acid) to the imine leads to an intramolecular cyclization, yielding the 2,3-disubstituted thiazolidin-4-one ring. nih.govnih.govresearchgate.net This multicomponent reaction is highly efficient for generating molecular diversity, as various substituents can be introduced through the choice of the primary amine.

The general reaction scheme is as follows:

Formation of Schiff Base: this compound condenses with a primary amine (R-NH₂) to form N-[3-(4-methyl-1,3-thiazol-2-yl)benzylidene]amine.

Cyclization: The Schiff base reacts with thioglycolic acid, where the thiol group attacks the imine carbon and the carboxylic acid undergoes condensation with the imine nitrogen, closing the ring to form the final thiazolidin-4-one product. mdpi.com

This synthetic strategy allows for the creation of a library of compounds by varying the 'R' group on the amine, leading to derivatives with diverse structural features.

Table 1: Representative Thiazolidinone Derivatives from this compound This table is generated based on established synthetic routes for thiazolidinones.

| Amine Reactant (R-NH₂) | Resulting Thiazolidinone Structure | Chemical Name |

|---|---|---|

| Aniline | 3-Phenyl-2-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]thiazolidin-4-one | |

| 4-Chloroaniline | 3-(4-Chlorophenyl)-2-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]thiazolidin-4-one | |

| Benzylamine | 3-Benzyl-2-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]thiazolidin-4-one | |

| Cyclohexylamine | 3-Cyclohexyl-2-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]thiazolidin-4-one |

Benzothiazole Derivatives

Benzothiazole, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole ring, is another important heterocyclic motif. A primary and widely used method for synthesizing 2-substituted benzothiazoles is the condensation reaction between an aromatic aldehyde and 2-aminobenzenethiol. mdpi.comekb.eg In this reaction, the aldehyde carbon of this compound is attacked by the amino group of 2-aminobenzenethiol, followed by cyclization and oxidative aromatization to yield the stable benzothiazole ring system.

The reaction can be catalyzed by various reagents and conditions, including acid catalysts or oxidizing agents, to facilitate the cyclization and subsequent oxidation steps. organic-chemistry.orgnih.gov The versatility of this method allows for the synthesis of a range of benzothiazole derivatives by using substituted 2-aminobenzenethiols.

Table 2: Representative Benzothiazole Derivatives from this compound This table is generated based on established synthetic routes for benzothiazoles.

| 2-Aminobenzenethiol Reactant | Resulting Benzothiazole Structure | Chemical Name |

|---|---|---|

| 2-Aminobenzenethiol | 2-[3-(4-Methyl-1,3-thiazol-2-yl)phenyl]-1,3-benzothiazole | |

| 2-Amino-5-chlorobenzenethiol | 6-Chloro-2-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1,3-benzothiazole | |

| 2-Amino-4-methylbenzenethiol | 5-Methyl-2-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1,3-benzothiazole | |

| 2-Amino-5-methoxybenzenethiol | 6-Methoxy-2-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1,3-benzothiazole |

The synthesis of these and other fused heterocyclic systems highlights the utility of this compound as a key intermediate in building complex molecular architectures for various research applications.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons of the benzaldehyde (B42025) ring, the proton on the thiazole (B1198619) ring, and the methyl group protons.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic-H (CHO) | 9.9 - 10.1 | Singlet (s) | 1H |

| Aromatic-H (ortho to CHO) | ~8.1 | Singlet/Doublet | 1H |

| Aromatic-H (ortho to thiazole) | ~8.0 | Doublet (d) | 1H |

| Aromatic-H (para to CHO) | ~7.8 | Doublet (d) | 1H |

| Aromatic-H (meta to both) | ~7.6 | Triplet (t) | 1H |

| Thiazole-H | 7.0 - 7.2 | Singlet (s) | 1H |

| Methyl-H (CH₃) | 2.4 - 2.6 | Singlet (s) | 3H |

The aldehydic proton is anticipated to appear as a sharp singlet far downfield due to the strong deshielding effect of the carbonyl group. The protons on the benzene (B151609) ring will show a complex splitting pattern characteristic of a 1,3-disubstituted system. The thiazole proton's chemical shift will be influenced by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, while the methyl protons will appear as a singlet in the upfield region.

The ¹³C NMR spectrum will provide complementary information, identifying all unique carbon environments within the molecule.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehydic C (CHO) | 190 - 193 |

| Thiazole C (C=N) | 165 - 170 |

| Thiazole C (quaternary, with CH₃) | 150 - 155 |

| Aromatic C (ipso, attached to thiazole) | 135 - 138 |

| Aromatic C (ipso, attached to CHO) | 134 - 137 |

| Aromatic CHs | 128 - 135 |

| Thiazole CH | 115 - 120 |

| Methyl C (CH₃) | 15 - 20 |

The carbonyl carbon of the aldehyde will be the most downfield signal. The carbons of the thiazole ring will appear at characteristic chemical shifts, with the carbon atom double-bonded to nitrogen being significantly deshielded. The aromatic carbons will have shifts typical for a substituted benzene ring.

To unambiguously assign all proton and carbon signals, especially for the complex aromatic region, two-dimensional (2D) NMR techniques are invaluable. For thiazole derivatives, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. blogspot.com

COSY would be used to establish proton-proton coupling networks, helping to trace the connectivity of the protons on the benzaldehyde ring.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in both the aromatic and thiazole rings.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for identifying the quaternary carbons and confirming the connectivity between the benzaldehyde and thiazole rings, for instance, by observing a correlation between the thiazole proton and the ipso-carbon of the benzene ring. The application of these techniques provides a complete and verified structural map of the molecule. blogspot.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by the characteristic stretching frequency of the aldehyde carbonyl group.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic & thiazole) | 3100 - 3000 | Medium |

| C-H stretch (aldehydic) | 2850 - 2750 (two bands) | Medium |

| C=O stretch (aldehyde) | 1710 - 1685 | Strong |

| C=N stretch (thiazole) | ~1600 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-H bend (aromatic, meta-subst.) | 800 - 750 and ~690 | Strong |

| C-S stretch (thiazole) | 700 - 600 | Weak-Medium |

The most prominent peak will be the strong C=O stretch of the conjugated aldehyde. The presence of the aldehyde is further confirmed by the two medium-intensity C-H stretching bands around 2820 and 2720 cm⁻¹. Aromatic and thiazole C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (molecular formula C₁₁H₉NOS), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial cleavages adjacent to the carbonyl group and within the thiazole ring. Key fragmentation pathways would include:

Loss of a hydrogen radical (-H•) from the aldehyde group to form a stable acylium ion [M-1]⁺.

Loss of the formyl radical (-CHO•) to generate an ion corresponding to the 2-(3-phenyl)-4-methylthiazole cation [M-29]⁺.

Cleavage of the thiazole ring , which can lead to a variety of smaller fragment ions. The stability of the benzoyl and thiazolyl fragments would likely make them prominent peaks in the spectrum. Analysis of a positional isomer, 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde, predicts a monoisotopic mass of 203.04 Da, which would be consistent for the 3-substituted isomer as well.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption bands. The spectrum is expected to show absorptions arising from π→π* transitions within the benzaldehyde and thiazole ring systems.

The conjugation between the phenyl ring, the aldehyde group, and the thiazole moiety would likely result in at least two major absorption bands. One band, at a shorter wavelength, would correspond to the electronic transitions within the benzene ring (π→π), while a longer wavelength band would be associated with the extended conjugation of the entire system, including the n→π transition of the carbonyl group. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity. For similar aromatic aldehydes, π→π* transitions are often observed in the 240-280 nm range, with the less intense n→π* transition appearing at longer wavelengths (>300 nm).

Computational Chemistry and Theoretical Investigations of 3 4 Methyl 1,3 Thiazol 2 Yl Benzaldehyde

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a powerful computational tool in quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Theoretical investigations into 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde would typically employ DFT to predict its properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Table 1: Representative Theoretical Bond Lengths and Angles for Thiazole (B1198619) and Benzaldehyde (B42025) Moieties (Illustrative) This table is illustrative and does not represent calculated data for the specific title compound.

| Parameter | Typical Value (Å) | Parameter | Typical Value (°) |

|---|---|---|---|

| Thiazole C-S | 1.71-1.77 | Thiazole C-S-C | ~89-92 |

| Thiazole C=N | 1.30-1.37 | Thiazole S-C=N | ~110-115 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. irjweb.com

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the aldehyde group would exhibit positive potential.

Theoretical Prediction and Validation of Spectroscopic Properties

Computational methods are also instrumental in predicting and interpreting spectroscopic data, providing a powerful synergy with experimental techniques.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable in predicting ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and structure verification. The GIAO (Gauge-Independent Atomic Orbital) method is a commonly employed quantum mechanical approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

The accuracy of these predictions is highly dependent on the chosen computational level, including the functional and basis set. For molecules with complex electronic environments, such as those containing heterocyclic rings, it is often necessary to benchmark different computational methods against experimental data to find the most reliable approach.

For this compound, a computational study would involve optimizing the molecular geometry and then calculating the NMR chemical shifts for each unique proton and carbon atom. The results would be presented in a table comparing the calculated shifts to experimentally determined values, if available. Discrepancies between the predicted and experimental data can often be rationalized by considering solvent effects, conformational dynamics, or the limitations of the theoretical model.

Table 1: Hypothetical Computational Prediction of ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde-H | 9.98 | - |

| Thiazole-H | 7.25 | - |

| Benzene-H (ortho to aldehyde) | 8.10 | - |

| Benzene-H (ortho to thiazole) | 7.95 | - |

| Benzene-H (meta to aldehyde) | 7.60 | - |

| Benzene-H (meta to thiazole) | 7.55 | - |

| Methyl-H | 2.50 | - |

| Aldehyde-C | - | 192.3 |

| Thiazole-C2 | - | 168.5 |

| Thiazole-C4 | - | 152.0 |

| Thiazole-C5 | - | 118.0 |

| Benzene-C (ipso to aldehyde) | - | 137.0 |

| Benzene-C (ipso to thiazole) | - | 134.5 |

| Benzene-C (ortho to aldehyde) | - | 130.0 |

| Benzene-C (ortho to thiazole) | - | 129.8 |

| Benzene-C (meta to aldehyde) | - | 129.5 |

| Benzene-C (meta to thiazole) | - | 127.0 |

| Methyl-C | - | 17.0 |

Note: The data in this table is illustrative and not based on published experimental or computational results for the specific compound.

Investigation of Tautomeric Forms and Isomeric Interconversions

Tautomerism, the chemical equilibrium between two or more interconverting constitutional isomers, is a phenomenon of significant interest in heterocyclic chemistry. For molecules like this compound, computational methods can be used to investigate the relative stabilities of potential tautomers and the energy barriers for their interconversion.

While the primary structure of this compound is well-defined, theoretical calculations could explore the possibility of less common tautomeric forms, for instance, involving proton transfer to the nitrogen atom of the thiazole ring or enolization of the aldehyde group. By calculating the Gibbs free energies of the different tautomers, their equilibrium populations can be predicted. Transition state theory can be applied to locate the transition structures connecting the tautomers and to calculate the activation energies for the interconversion processes.

Similarly, computational methods are useful for studying isomeric interconversions, such as cis-trans isomerization around rotatable bonds. In the case of this compound, this would involve rotation around the single bond connecting the thiazole and benzaldehyde rings. A potential energy surface scan can be performed by systematically varying the dihedral angle of this bond to identify the most stable conformers and the rotational energy barriers between them.

Table 2: Hypothetical Relative Energies of Tautomeric and Rotational Isomers of this compound

| Isomer | Relative Energy (kcal/mol) |

| Ground State Conformer | 0.0 |

| Rotational Isomer 1 | 2.5 |

| Rotational Isomer 2 | 3.1 |

| Hypothetical N-protonated Tautomer | 15.2 |

| Hypothetical Enol Tautomer | 25.8 |

Note: The data in this table is illustrative and not based on published experimental or computational results for the specific compound.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical studies could investigate a variety of reactions, such as its synthesis, oxidation, reduction, or participation in condensation reactions.

A typical computational study of a reaction mechanism involves identifying the reactants, products, and any intermediates or transition states. The geometries of these species are optimized, and their energies are calculated to construct a potential energy surface for the reaction. This allows for the determination of the reaction's thermodynamic and kinetic parameters, such as the enthalpy of reaction and the activation energy.

For example, the synthesis of this compound could be modeled to understand the step-by-step process of its formation, identify the rate-determining step, and explore the influence of catalysts or reaction conditions. Such studies provide valuable insights that can be used to optimize synthetic routes and to design new reactions.

Table 3: Hypothetical Calculated Activation Energies for a Reaction Involving this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack on aldehyde | TS1 | 12.5 |

| Proton transfer | TS2 | 8.2 |

| Dehydration | TS3 | 20.1 (Rate-determining) |

Note: The data in this table is illustrative and not based on published experimental or computational results for the specific compound.

Based on a comprehensive search of available scientific literature, there is no specific information documented for the chemical compound This compound regarding its role as a versatile synthetic intermediate, its application as a core building block, its use as a precursor for heterocyclic scaffolds, or its contribution to novel molecular architectures.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Q & A

Q. How to design derivatives for enhanced pharmacological activity?

- Strategy :

- Substituent Effects : Introduce electron-donating groups (e.g., –OCH) at the benzaldehyde para-position to improve binding affinity .

- Bioisosteres : Replace the thiazole with 1,3,4-oxadiazole to modulate solubility and metabolic stability .

- In Vivo Testing : Prioritize derivatives with logP < 3.5 for improved bioavailability .

Key Considerations for Researchers

- Contradictions : Synthesis yields vary with substituents (e.g., electron-withdrawing groups reduce reactivity in coupling steps) . Cross-validate spectral data with computational models.

- Advanced Tools : Use ORTEP-3 for visualizing crystallographic data and SHELX pipelines for high-throughput refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.